molecular formula C19H30N4O2 B2632756 2-methyl-3-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole CAS No. 2415517-79-0

2-methyl-3-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole

Cat. No.: B2632756
CAS No.: 2415517-79-0
M. Wt: 346.475
InChI Key: TUOAWDILNJZFJD-UHFFFAOYSA-N
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Description

2-methyl-3-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

The synthesis of 2-methyl-3-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole involves multiple steps, including the formation of the indazole core and the subsequent attachment of the piperidine and morpholine moieties. The synthetic route typically starts with the preparation of the indazole core through cyclization reactions. The piperidine and morpholine groups are then introduced through nucleophilic substitution reactions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using specific catalysts and solvents .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-methyl-3-{[2-(piperidine-1-carbonyl)morpholin-4-yl]methyl}-4,5,6,7-tetrahydro-2H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological activity being studied. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

[4-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-21-17(15-7-3-4-8-16(15)20-21)13-22-11-12-25-18(14-22)19(24)23-9-5-2-6-10-23/h18H,2-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOAWDILNJZFJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCCC2=N1)CN3CCOC(C3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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